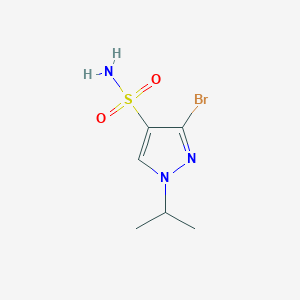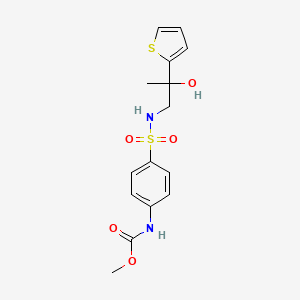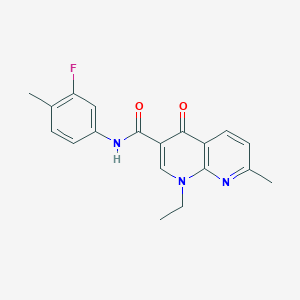![molecular formula C10H13BO3 B2579698 [4-(1-Hydroxycyclobutyl)phenyl]boronic acid CAS No. 1467062-11-8](/img/structure/B2579698.png)
[4-(1-Hydroxycyclobutyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1467062-11-8 . It has a molecular weight of 192.02 . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of boronic acids, including “this compound”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13BO3 . Its Inchi Code is 1S/C10H13BO3/c12-10(6-1-7-10)8-2-4-9(5-3-8)11(13)14/h2-5,12-14H,1,6-7H2 .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4°C . It has a molecular weight of 192.02 .Scientific Research Applications
Carbohydrate Binding and Sensing Applications :
- A new class of carbohydrate-binding boronic acids was developed, where ortho-Hydroxymethyl phenylboronic acid showed superior binding to model glycopyranosides under physiologically relevant conditions, highlighting its potential in designing oligomeric receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Applications in Nanotechnology :
- Phenyl boronic acids, including derivatives like 4-carboxyphenylboronic acid, have been used to modify carbon nanotubes. These modifications have demonstrated a clear link between the molecular structure of the adsorbed phase and the optical properties of single-walled carbon nanotubes, indicating potential applications in saccharide recognition and sensing (Mu et al., 2012).
Applications in Pharmaceutical and Biological Chemistry :
- Boronic acids, including phenylboronic acid derivatives, have been used as synthetic intermediates and building blocks in various fields including sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid may offer new opportunities for application (Zhang et al., 2017).
Catalysis Applications :
- Boronic acids, including those with phenylboronic groups, have been recognized for their utility as catalysts in various organic reactions. The reversible covalent bonds they form with hydroxy groups can be exploited to enable both electrophilic and nucleophilic modes of activation in a range of reactions (Hall, 2019).
Drug Delivery Applications :
- Phenylboronic-acid-modified nanoparticles have been explored as potential antiviral therapeutics, demonstrating novel viral entry activity against Hepatitis C virus. This showcases the potential of boronic acid derivatives in biomedical applications (Khanal et al., 2013).
Structural Analysis and Reactivity Studies :
- Studies using 11B NMR spectroscopy have been conducted to analyze the acidity and reactivity of phenyl boronic acid-diol condensations, which are valuable for medical diagnostics and biochemistry studies due to their ability to bind with carbohydrates in water (Valenzuela et al., 2022).
Chemical Synthesis and Reactivity :
- Boronic acids play a crucial role in organic synthesis, especially in the Suzuki reaction for the synthesis of biphenyls. Their unique reactivity and structural properties make them valuable in the synthesis and applications of various heterocyclic boronic acids (Tyrrell & Brookes, 2003).
Mechanism of Action
Safety and Hazards
“[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” is classified under GHS07 and carries the signal word 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions of “[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” and other boronic acids could involve their increased use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . Their stability, ease of handling, and low toxicity make them attractive synthetic intermediates . Furthermore, their ultimate degradation into environmentally friendly boric acid makes them “green” compounds .
Properties
IUPAC Name |
[4-(1-hydroxycyclobutyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-10(6-1-7-10)8-2-4-9(5-3-8)11(13)14/h2-5,12-14H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZKTTKKEWDYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCC2)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467062-11-8 |
Source


|
| Record name | [4-(1-hydroxycyclobutyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2579619.png)
![4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2579620.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2579621.png)


![Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579629.png)
![N-(oxan-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2579630.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2579633.png)
![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2579634.png)

![6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2579637.png)
![1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea](/img/structure/B2579638.png)
